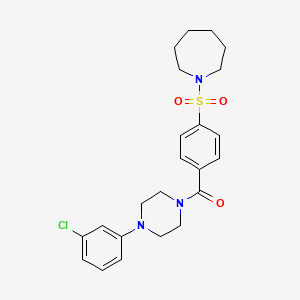

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a synthetic compound belonging to a class of chemicals known for their diverse biological and pharmacological properties. Its complex structure includes azepane, sulfonyl, phenyl, piperazine, and methanone groups, making it an intriguing subject for various fields of research.

Synthetic Routes and Reaction Conditions

Laboratory Synthesis: : Typically involves multi-step organic synthesis techniques. One approach might include the condensation of an azepane derivative with a sulfonyl chloride followed by coupling with a phenyl piperazine derivative.

Reaction Conditions: : These reactions often require controlled temperature and pH conditions, the use of catalysts, and inert atmospheres to prevent undesirable side reactions.

Industrial Production Methods

Industrial production can involve large-scale batch processes, often optimizing yield and purity through continuous flow chemistry and advanced purification techniques like crystallization and chromatography.

Types of Reactions it Undergoes

Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: : May undergo reduction reactions to simplify its structure or alter its chemical properties.

Substitution: : Exhibits nucleophilic and electrophilic substitution reactions, particularly at the phenyl and piperazine rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens, nitrating agents.

Major Products

The reactions can lead to derivatives with varied biological activities, depending on the position and nature of substituents introduced.

Chemistry

Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

Explored for potential therapeutic applications, including its role as an antagonist or agonist for certain receptors.

Industry

Utilized in the development of new materials and catalysts due to its unique chemical properties.

Mechanism

The compound interacts with specific molecular targets, possibly including enzymes, receptors, or ion channels.

It can form covalent or non-covalent bonds with these targets, altering their function and triggering downstream effects.

Molecular Targets and Pathways

Inhibits or activates certain enzymes, impacting metabolic pathways.

Binds to receptors, influencing cell signaling processes.

Similar Compounds

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-methylphenyl)piperazin-1-yl)methanone

(4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-bromophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the 3-chlorophenyl group imparts unique electronic and steric properties, potentially enhancing its biological activity compared to analogs with different substituents.

By dissecting its preparation, reactions, applications, and mechanisms, we can appreciate the intricate dance of atoms and bonds that make this compound a molecule of significance across multiple disciplines.

生物活性

The compound (4-(Azepan-1-ylsulfonyl)phenyl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H24ClN3O3S. Its structure includes a piperazine ring and an azepane sulfonamide moiety, which are known to influence biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been noted for their ability to act as serotonin reuptake inhibitors (SSRIs), which are crucial in treating mood disorders such as depression and anxiety .

- Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit antibacterial properties. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth, particularly against strains like Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urinary tract infections, respectively .

Biological Activity Data

A summary of key biological activities associated with this compound is presented in the table below:

Case Studies

- Antidepressant Effects : A study evaluated the efficacy of similar piperazine derivatives as SSRIs in animal models. The results indicated significant reductions in depressive behaviors, suggesting that the azepane-sulfonamide structure may enhance these effects by modulating serotonin levels .

- Antimicrobial Evaluation : A series of experiments tested various derivatives against common bacterial strains. The compound exhibited a notable inhibition zone against Bacillus subtilis, indicating its potential as an antimicrobial agent. The IC50 values for urease inhibition were reported at 2.14 µM, showcasing its potency relative to standard inhibitors .

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to target enzymes, suggesting a strong interaction profile that could be leveraged for drug development .

特性

IUPAC Name |

[4-(azepan-1-ylsulfonyl)phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O3S/c24-20-6-5-7-21(18-20)25-14-16-26(17-15-25)23(28)19-8-10-22(11-9-19)31(29,30)27-12-3-1-2-4-13-27/h5-11,18H,1-4,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKNKMRYSNDKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。